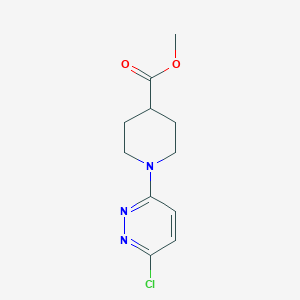

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Descripción general

Descripción

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H14ClN3O2 It is a member of the piperidine and pyridazine families, characterized by the presence of a piperidine ring and a pyridazine ring substituted with a chlorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting appropriate precursors such as hydrazine derivatives with chlorinated compounds under controlled conditions.

Substitution Reaction: The chlorine atom is introduced into the pyridazine ring through a substitution reaction using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Formation of the Piperidine Ring: The piperidine ring is formed by cyclization reactions involving suitable amine precursors.

Esterification: The final step involves the esterification of the piperidine ring with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of novel chemical entities that may exhibit desirable properties.

Biology

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Studies have shown that derivatives of piperidine compounds can inhibit the uptake of neurotransmitters such as gamma-aminobutyric acid (GABA), suggesting possible neuropharmacological applications.

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that similar piperidine derivatives exhibited significant inhibition against certain cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases, particularly inflammatory conditions. Its structure suggests that it may interact with specific molecular targets involved in inflammatory pathways.

Case Study : In a recent study, this compound was evaluated for its anti-inflammatory effects, showing promise as a candidate for drug development aimed at reducing inflammation in animal models .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science, where it can serve as a precursor for advanced materials with specific functional characteristics.

Mecanismo De Acción

The mechanism of action of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparación Con Compuestos Similares

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds:

Similar Compounds: this compound, Methyl 1-(6-bromopyridazin-3-yl)piperidine-4-carboxylate, Methyl 1-(6-fluoropyridazin-3-yl)piperidine-4-carboxylate.

Uniqueness: The presence of the chlorine atom in the pyridazine ring imparts unique chemical and biological properties, making it distinct from its analogs with different halogen substitutions.

Actividad Biológica

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by its molecular formula and features both a piperidine and a pyridazine ring. The synthesis typically involves several key steps:

- Formation of the Pyridazine Ring : This is achieved through reactions involving hydrazine derivatives with chlorinated compounds.

- Substitution Reaction : Chlorine is introduced into the pyridazine ring using agents like thionyl chloride.

- Formation of the Piperidine Ring : Cyclization reactions with suitable amine precursors lead to the piperidine structure.

- Esterification : The final step involves esterification with methanol under acidic conditions to yield the methyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary assays reveal that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition have been reported, showing promising anti-inflammatory activity comparable to established drugs like celecoxib .

The biological activity of this compound is thought to involve:

- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, altering their activity.

- Influence on Signaling Pathways : It appears to affect various signaling pathways, potentially leading to changes in gene expression related to inflammation and cancer progression .

Comparative Analysis

When compared with similar compounds such as Methyl 1-(6-bromopyridazin-3-yl)piperidine-4-carboxylate and Methyl 1-(6-fluoropyridazin-3-yl)piperidine-4-carboxylate, this compound exhibits unique properties attributed to the chlorine substitution on the pyridazine ring. This substitution influences both its chemical reactivity and biological activity, making it distinct from its analogs .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Screening : A study conducted on various derivatives showed that certain modifications significantly enhanced antimicrobial efficacy against resistant strains of bacteria.

- Cancer Cell Line Studies : In vitro experiments using different cancer cell lines revealed that the compound could reduce cell viability and induce apoptosis through caspase activation pathways .

- Inflammation Models : Animal models using carrageenan-induced paw edema demonstrated that this compound could effectively reduce inflammation, supporting its potential use in treating inflammatory diseases .

Propiedades

IUPAC Name |

methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-4-6-15(7-5-8)10-3-2-9(12)13-14-10/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDABTZAYLFFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377201 | |

| Record name | Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339276-34-5 | |

| Record name | Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.